
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N2O6S and its molecular weight is 464.49. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
4-Hydroxyquinolones and their derivatives, including compounds with sulfonyl and carboxamide groups, have been synthesized through various chemical reactions. For instance, compounds closely related to the queried molecule have been synthesized to explore their structural configurations and chemical properties, highlighting the versatility of 4-hydroxyquinolines in organic synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Pharmacological Effects
Compounds with a structure similar to 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide have shown potential pharmacological effects, such as inhibitory activities against enzymes like human carbonic anhydrase I and II, and acetylcholinesterase, suggesting their use in novel drug design due to their wide range of bioactivities (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial and Antifungal Activities
Some derivatives of 4-hydroxyquinolines have been assessed for their antimicrobial and antifungal activities, providing insights into their potential applications in developing new antimicrobial agents. The structure-activity relationships of these compounds are crucial for understanding their mechanism of action against various pathogens (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
Certain quinoline derivatives containing sulfonyl and carboxamide moieties have been synthesized and evaluated for their cytotoxic activities against different human cancer cell lines. These compounds have shown potent cytotoxic activity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Advanced Materials and Applications
Quinoline derivatives have also found applications in materials science, such as in the synthesis of polymers and dyes for specific industrial applications. For instance, their incorporation into polymers has been explored for fuel cell applications, highlighting the broad utility of these compounds beyond pharmaceuticals (Li, Cui, Zhao, Wu, Fu, Yang, Shao, Zhang, Na, & Xing, 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with p-toluidine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid", "p-toluidine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid and p-toluidine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
892740-68-0 |
Produktname |
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide |
Molekularformel |
C24H20N2O6S |
Molekulargewicht |
464.49 |
IUPAC-Name |
4-hydroxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-14-3-6-16(7-4-14)25-23(28)15-5-12-19-20(13-15)26-24(29)22(21(19)27)33(30,31)18-10-8-17(32-2)9-11-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
InChI-Schlüssel |
MBONVBUHFSSBED-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



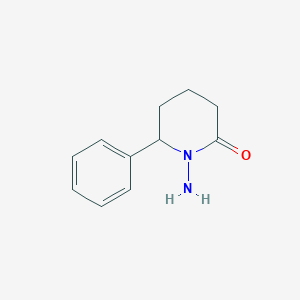
![2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2778308.png)

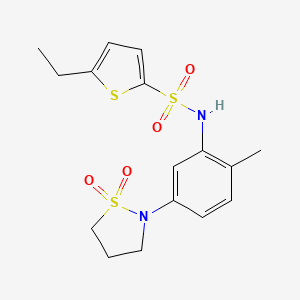
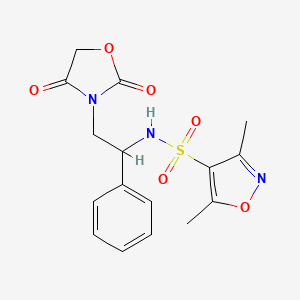

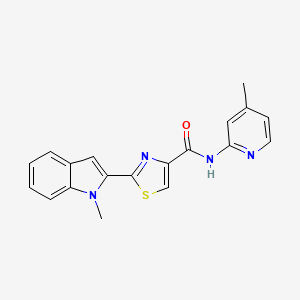
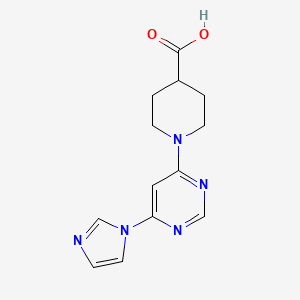
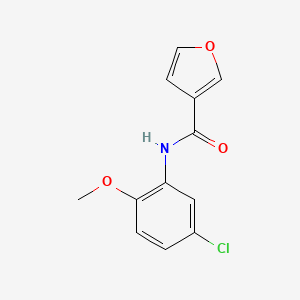

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)
